1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Overview
Description
1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that features an imidazole ring with various substituents, including a benzoyl group, a bromophenyl group, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: The benzoyl and bromophenyl groups can be introduced through nucleophilic substitution reactions. For example, the bromophenyl group can be introduced by reacting the imidazole intermediate with a bromobenzene derivative under basic conditions.
Thione Formation: The thione group can be introduced by treating the imidazole intermediate with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the imidazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study the function of biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: This compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups can enhance the binding affinity of the compound to its target, while the thione group can participate in redox reactions, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-4-(4-bromophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 4-(4-bromophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Uniqueness
1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design and materials science.
Properties
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-8-10-14(19)11-9-12)17(23)21(18)16(22)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFMAIWJTNTAPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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